Summary of the Application: 3-chloro-N-(2,2-dimethoxyethyl)aniline and its halogenated derivatives have been investigated for their spectroscopic and nonlinear optical properties . These properties make these compounds potentially useful in photonics, optical processing, optical computing, sensing, imaging, and cancer therapy .
Methods of Application or Experimental Procedures: The finite field approach was employed to determine their first (β) and second (γ) hyperpolarizabilities . Spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties, were reported . Geometrical parameters and vibrational frequencies were studied in a water solvent . Electronic absorption spectra were calculated using time-dependent density functional theory (TD-DFT) at the same level of theory .
Results or Outcomes: Aniline and its substituents were found to be the most stable at this level of theory, consistent with experimental data . Despite their insolubility in water, significant changes in structural and vibrational frequencies were observed . The wavelength of electronic transition, oscillator strength, and HOMO to LUMO energy gap were determined . Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set . DBA, DFA, and PCA showed an enhanced response to the first hyperpolarizability compared to other substituents and aniline .
3-chloro-N-(2,2-dimethoxyethyl)aniline is an organic compound characterized by the molecular formula and a molecular weight of 215.68 g/mol. This compound features a chloro group attached to the aromatic ring, along with a 2,2-dimethoxyethyl substituent on the nitrogen atom. The structural configuration contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research and industry.
These reactions allow for the transformation of 3-chloro-N-(2,2-dimethoxyethyl)aniline into various derivatives that may have different properties and applications.
The biological activity of 3-chloro-N-(2,2-dimethoxyethyl)aniline is notable due to its potential interactions with specific molecular targets. The compound may act as an inhibitor for certain enzymes or interact with receptor proteins, influencing various biological processes. Its unique structure allows it to exhibit selectivity and binding affinity towards these targets, which can be crucial in studies related to enzyme inhibition and protein-ligand interactions.
The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline can be accomplished through several routes:
3-chloro-N-(2,2-dimethoxyethyl)aniline has diverse applications across several fields:
These applications highlight the compound's versatility and importance in both academic research and industrial processes.
The interaction studies involving 3-chloro-N-(2,2-dimethoxyethyl)aniline primarily focus on its binding mechanisms with enzymes and receptor proteins. Understanding these interactions is essential for elucidating the compound's biological activity and potential therapeutic applications. Research may involve techniques such as molecular docking simulations, kinetic studies of enzyme inhibition, or binding affinity assays to characterize how this compound influences biological systems.
Several compounds share structural similarities with 3-chloro-N-(2,2-dimethoxyethyl)aniline. A comparison highlights its uniqueness:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 3-chloroaniline | Lacks the 2,2-dimethoxyethyl substituent | No additional functional group |
| N-(2,2-dimethoxyethyl)aniline | Lacks the chloro group | Contains only the dimethoxyethyl moiety |
| 3-chloro-N-methylaniline | Contains a methyl group instead of dimethoxyethyl | Different substituent affects reactivity |
| 4-chloro-N-(2,2-dimethoxyethyl)aniline | Similar structure but differs in position of chloro | Positioning of chloro alters chemical behavior |
The presence of both the chloro group and the 2,2-dimethoxyethyl substituent in 3-chloro-N-(2,2-dimethoxyethyl)aniline confers distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biological research contexts.